molecular formula C6H3ClF2S B13603311 2-Chloro-3,6-difluorothiophenol

2-Chloro-3,6-difluorothiophenol

Cat. No.: B13603311
M. Wt: 180.60 g/mol
InChI Key: ANYGKIJRPXKKPQ-UHFFFAOYSA-N
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Description

2-Chloro-3,6-difluorothiophenol is an organosulfur compound with the molecular formula C6H3ClF2S It is a derivative of thiophenol, where the phenyl ring is substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3,6-difluorothiophenol can be achieved through several methods. One common approach involves the halogenation of thiophenol derivatives. For instance, starting with 3,6-difluorothiophenol, chlorination can be carried out using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,6-difluorothiophenol undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The thiol group can be oxidized to form sulfonic acids or sulfoxides.

    Reduction Reactions: The compound can be reduced to form thiophenol derivatives with different substituents.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Scientific Research Applications

2-Chloro-3,6-difluorothiophenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-3,6-difluorothiophenol involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. The pathways involved include oxidative stress responses and modulation of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3,5-difluorophenol
  • 3-Chloro-2,6-difluorophenol
  • 2,6-Dichloro-3-fluorophenol

Uniqueness

2-Chloro-3,6-difluorothiophenol is unique due to the specific positioning of chlorine and fluorine atoms on the thiophenol ring. This unique substitution pattern imparts distinct chemical properties, making it valuable for specific applications in synthesis and research .

Properties

Molecular Formula

C6H3ClF2S

Molecular Weight

180.60 g/mol

IUPAC Name

2-chloro-3,6-difluorobenzenethiol

InChI

InChI=1S/C6H3ClF2S/c7-5-3(8)1-2-4(9)6(5)10/h1-2,10H

InChI Key

ANYGKIJRPXKKPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)S)Cl)F

Origin of Product

United States

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